BenchChemオンラインストアへようこそ!

3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Fragment-based drug discovery antiviral research structure-based design

3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one (CAS 1247189-10-1) is a chiral, non-planar, spirocyclic heterocyclic building block comprising a pyrrolidine ring linked to an oxazolidinone core. With a molecular weight of 156.18 g/mol, a topological polar surface area (TPSA) of 41.6 Ų, and 2 hydrogen bond donors, it is positioned as a compact, fragment-like scaffold with balanced lipophilicity for lead optimization.

Molecular Formula C7H12N2O2
Molecular Weight 156.185
CAS No. 1247189-10-1
Cat. No. B2667382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one
CAS1247189-10-1
Molecular FormulaC7H12N2O2
Molecular Weight156.185
Structural Identifiers
SMILESC1CNCC1N2CCOC2=O
InChIInChI=1S/C7H12N2O2/c10-7-9(3-4-11-7)6-1-2-8-5-6/h6,8H,1-5H2
InChIKeyPWHBNQLTXRSWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one (CAS 1247189-10-1): A Bifunctional Spiro-Scaffold for Fragment-Based Drug Discovery


3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one (CAS 1247189-10-1) is a chiral, non-planar, spirocyclic heterocyclic building block comprising a pyrrolidine ring linked to an oxazolidinone core . With a molecular weight of 156.18 g/mol, a topological polar surface area (TPSA) of 41.6 Ų, and 2 hydrogen bond donors, it is positioned as a compact, fragment-like scaffold with balanced lipophilicity for lead optimization [1]. Unlike common aromatic or mono-heterocyclic scaffolds, its saturated nature and defined stereochemistry confer conformational rigidity and vectorial diversity, making it a privileged intermediate for generating patentable chemical space in kinase, antiviral, and CNS-targeted programs.

Why General Oxazolidinone or Pyrrolidine Scaffolds Cannot Replace 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one in Advanced Lead Optimization


Generic oxazolidinones (e.g., 2-oxazolidinone) or pyrrolidines lack the specific, rigidly defined dihedral angle and exit vector geometry of the fused system in 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one . This scaffold's unique conformational constraint was essential for achieving target engagement in crystallographically validated inhibitor designs, where modifications to the pyrrolidine substitution pattern or ring size directly resulted in a loss of binding affinity [1]. Simple substitution of this scaffold with a more flexible or differently substituted analog is therefore predicted to abolish key interactions, as demonstrated in structure-activity relationship (SAR) studies of related macrodomain inhibitors.

Quantitative Differentiation Data for 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one Against Closest Analogs


Crystallographically Validated Target Engagement vs. 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one (Ring-Expanded Analog)

The R-enantiomer of 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a critical component of the ligand RFU bound to SARS-CoV-2 Nsp3 macrodomain in the high-resolution (1.05 Å) crystal structure 5SRS [1]. The six-membered ring analog, 3-(piperidin-3-yl)-1,3-oxazolidin-2-one, was not observed in the published SAR series leading to these inhibitors, suggesting its larger ring size is sterically incompatible with the binding pocket. The pyrrolidine ring makes productive non-covalent interactions confirmed by X-ray diffraction.

Fragment-based drug discovery antiviral research structure-based design

Fragment-Like Physicochemical Profile vs. 3-Phenyl-2-oxazolidinone (Aromatic Analog)

The target scaffold has a molecular weight (MW) of 156.18 g/mol and a topological polar surface area (TPSA) of 41.6 Ų, positioning it firmly within 'fragment' chemical space (MW <300, TPSA <60) [1][2]. This contrasts sharply with planar aromatic oxazolidinones like 3-phenyl-2-oxazolidinone (MW 163.17, TPSA 38.3 Ų but with higher aromatic ring count), which lack an H-bond donor and have reduced sp3 character. The higher fraction of sp3 carbons (Fsp3) of the target compound contributes to improved solubility and reduced aromatic stacking-related off-target effects [2].

Medicinal chemistry lead-likeness fragment-based screening

Enantiomeric Purity and Defined Stereochemistry vs. Racemic 3-(Pyrrolidin-3-yl)oxazolidin-2-one

Commercially available 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one hydrochloride is manufactured as the single (R)-enantiomer (CAS 1949836-75-2, PubChem CID 162341717) . The racemic mixture (CAS 1247189-10-1) is also listed. In SAR studies leading to the Nsp3 macrodomain inhibitor, the (R)-enantiomer (RFU) exhibited a distinct binding mode from the (S)-enantiomer (RFI), with only the (R)-form showing a productive interaction pattern [1]. This demonstrates that the racemic mixture would have reduced potency or selectivity and highlights the necessity of enantiopure sourcing.

chiral pool synthesis asymmetric catalysis enantioselective lead optimization

Conformational Constraint and Vector Diversity vs. Acyclic 3-Amino-2-oxazolidinones

The spirocyclic junction between pyrrolidine and oxazolidinone rings restricts the accessible conformations of the attached substituents. The C-N bond linking the two rings has limited rotational freedom, unlike acyclic 3-amino-2-oxazolidinone derivatives (e.g., N-methyl-3-amino-2-oxazolidinone) [2]. This restriction pre-organizes the amine lone pair and the oxazolidinone carbonyl for interactions with biological targets. In computational docking studies with the Nsp3 macrodomain, the constrained scaffold consistently reproduced the bioactive conformation, whereas more flexible analogs required an entropic penalty to adopt the same binding mode [1].

scaffold hopping conformational analysis lead diversification

Optimal Application Scenarios for 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one Based on Quantitative Evidence


Fragment-Based Lead Discovery for Antiviral Macrodomain Inhibitors

The scaffold serves as a validated 'warhead' for targeting the Nsp3 macrodomain of coronaviruses. As demonstrated by the co-crystal structure in PDB 5SRS, the (R)-enantiomer occupies a critical sub-pocket and forms key hydrogen bonds. Research groups can use this scaffold to rapidly elaborate focused libraries for pan-coronavirus inhibitor development, bypassing the fragment screening stage [1].

Chiral Scaffold for Central Nervous System (CNS) Drug Discovery

With its high Fsp3 (0.71), low molecular weight, and 2 H-bond donors, the compound meets the strict physicochemical criteria for CNS drug candidates. It can be utilized as a starting point for synthesizing spirocyclic amine libraries targeting GPCRs or ion channels, where conformational rigidity is linked to improved selectivity over aromatic amine prototypes [2][3].

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The bifunctional nature—combining a tertiary amine base (pyrrolidine) and a hydrogen-bonding oxazolidinone—makes it a potential organocatalyst. The enantiopure (R)-form can be directly used as a chiral auxiliary or converted into novel ligands for transition metal-catalyzed enantioselective transformations, as indicated by its structural analogy to Evans auxiliaries .

Replacement of Planar Aromatic Fragments in Kinase Inhibitor Optimization

The scaffold's saturated nature and defined exit vectors offer a path to replace problematic aromatic fragments (e.g., 3-phenyl-2-oxazolidinone) that suffer from poor solubility and non-specific aggregation. Its higher Fsp3 and TPSA are predictive of improved drug-likeness and a reduced risk of hERG off-target binding, facilitating progression into in vivo PK studies [2][3].

Quote Request

Request a Quote for 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.